molecular formula C66H64Cl2N2P2Ru B1589699 Rucl2[(S)-xylbinap][(S,S)-dpen] CAS No. 220114-03-4

Rucl2[(S)-xylbinap][(S,S)-dpen]

Cat. No. B1589699
M. Wt: 1119.1 g/mol
InChI Key: HYMSONXJNGZZBM-LISIALKWSA-L
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Description

Rucl2[(S)-xylbinap][(S,S)-dpen] is a complex compound with the molecular formula C71H74Cl2N2O2P2Ru . It is also known as Dichloro { (S)- (-)-2,2’-bis [di (3,5-xylyl)phosphino]-1,1’-binaphthyl} [ (2S)- (+)-1,1-bis (4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium (II) .


Molecular Structure Analysis

The molecular weight of Rucl2[(S)-xylbinap][(S,S)-dpen] is 1221.30 g/mol . It appears as a yellow to brown to dark green powder or crystal .


Chemical Reactions Analysis

While specific chemical reactions involving Rucl2[(S)-xylbinap][(S,S)-dpen] were not found in the available resources, similar ruthenium complexes have been used as catalysts in various chemical reactions .


Physical And Chemical Properties Analysis

Rucl2[(S)-xylbinap][(S,S)-dpen] is a solid at 20 degrees Celsius . It should be stored under inert gas and is air sensitive .

Scientific Research Applications

Asymmetric Hydrogenation of Ketones

Rucl2[(S)-xylbinap][(S,S)-dpen] has been extensively studied for its role in the asymmetric hydrogenation of ketones. This process is highly enantioselective and efficient, making it significant in the field of synthetic chemistry. For example, Ngo and Lin (2005) demonstrated the use of Ru(diphosphine)(diamine)Cl(2) complexes, including Rucl2[(S)-xylbinap][(S,S)-dpen], for asymmetric hydrogenation of aromatic ketones with exceptional enantioselectivity and complete conversion (Ngo & Lin, 2005).

Insights into Enantioselectivity

Further insights into the mechanism and enantioselectivity of hydrogenation catalyzed by Rucl2[(S)-xylbinap][(S,S)-dpen] have been provided by French et al. (2007), who explored the stable intermediate formation when reactants enter the catalyst pocket, influencing the molecular orientation and thus affecting enantioselectivity (French et al., 2007).

Application in Asymmetric Synthesis

Ohkuma et al. (2000) explored the use of this catalyst in the asymmetric synthesis of important compounds like duloxetine, a serotonin and norepinephrine uptake inhibitor. They found that the hydrogenation proceeds with high enantioselectivity, unaffected by the properties of the hetero-aromatic ring (Ohkuma et al., 2000).

Computational Studies on Enantioselectivity

Di Tommaso et al. (2008) conducted computational studies to understand the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts, including Rucl2[(S)-xylbinap][(S,S)-dpen]. Their work provides a detailed theoretical understanding of the reaction mechanism and factors influencing the high enantioselectivity (Di Tommaso et al., 2008).

Effect of Ligand Variation on Enantioselectivity

Chen et al. (2012) investigated the effect of ligand structure variation on the enantioselectivity of RuH2(diphosphine)(diamine) complexes. This study sheds light on the critical factors for achieving high enantioselectivity in ketone hydrogenation reactions (Chen et al., 2012).

Modelling Reactions at Chiral Ruthenium Catalysts

French (2007) focused on modeling reactions at chiral ruthenium catalysts, providing insights into the selectivity and mechanisms of these catalysts, including Rucl2[(S)-xylbinap][(S,S)-dpen], in the hydrogenation process (French, 2007).

properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C14H16N2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-32H,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMSONXJNGZZBM-LISIALKWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H64Cl2N2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456435
Record name RuCl2[(S)-(DM-BINAP)][(S,S)-DPEN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1119.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rucl2[(S)-xylbinap][(S,S)-dpen]

CAS RN

220114-03-4
Record name RuCl2[(S)-(DM-BINAP)][(S,S)-DPEN]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) RuCl2[(S)-xylbinap][(S,S)-dpen]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Mikami, T Korenaga, Y Yusa… - Advanced Synthesis & …, 2003 - Wiley Online Library
Asymmetric activation and deactivation of racemic catalysts are two extremes in asymmetric catalysis. In a combination of these two protocols, higher enantioselectivity can be achieved …
Number of citations: 33 onlinelibrary.wiley.com
T Ohkuma, M Kitamura, R Noyori - New frontiers in asymmetric …, 2007 - Wiley Online Library
Molecular catalysts consisting of a metal or metal ion and a chiral organic ligand are widely used for asymmetric synthesis. Figure 1.1 illustrates a typical (but not general) scheme of …
Number of citations: 8 onlinelibrary.wiley.com
MB Diaz Valenzuela - 2007 - research-repository.st-andrews.ac …
A review on catalytic asymmetric hydrogenation of C=O double bonds is presented in the first chapter. Noyori’s pioneering research on ruthenium complexes containing both phosphine …
T Ohkuma, M Kitamura, R Noyori - Catalytic Asymmetric …, 2000 - books.google.com
Chiral building blocks are indispensable for the syntheses of biologically active compounds such as pharmaceuticals, agrochemicals, flavors, and fragrances as well as in the creation …
Number of citations: 68 books.google.com
EN Jacobsen, A Pfaltz, H Yamamoto - 2003 - books.google.com
The first supplement to the three volume reference work" Comprehensive Asymmetric Catalysis" critically reviews new developments to the hottest topics in the field written by …
Number of citations: 870 books.google.com
SL Dorfling - 2015 - core.ac.uk
(+)-(2R, 3R)-1, 1, 4, 4-Tetraphenylbutane-1, 2, 3, 4-tetraol (TETROL) and its derivatives were reacted with varying molar ratios of titanium isopropoxide (2: 1, 1: 1 and 1: 2 tetraol: titanium …
Number of citations: 0 core.ac.uk

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